2-Ethyl-2-sulfanylheptanenitrile
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Overview
Description
2-Ethyl-2-sulfanylheptanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) attached to a heptane chain with an ethyl and a sulfanyl group at the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-sulfanylheptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-ethylheptanenitrile with a thiol compound under specific conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These processes may include continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-sulfanylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-2-sulfanylheptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive sulfanyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-sulfanylheptanenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylheptanenitrile: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylheptanenitrile: Similar structure but without the ethyl group, leading to different physical and chemical properties.
Properties
CAS No. |
61540-44-1 |
---|---|
Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
2-ethyl-2-sulfanylheptanenitrile |
InChI |
InChI=1S/C9H17NS/c1-3-5-6-7-9(11,4-2)8-10/h11H,3-7H2,1-2H3 |
InChI Key |
OXDXJMUGLWPECF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)(C#N)S |
Origin of Product |
United States |
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